molecular formula C11H20ClNO2 B1476985 2-Chloro-1-(4-(2-methoxyethyl)piperidin-1-yl)propan-1-one CAS No. 2097978-99-7

2-Chloro-1-(4-(2-methoxyethyl)piperidin-1-yl)propan-1-one

Cat. No.: B1476985
CAS No.: 2097978-99-7
M. Wt: 233.73 g/mol
InChI Key: RHYUMYJTJFELEI-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-(2-methoxyethyl)piperidin-1-yl)propan-1-one is a chemical compound of significant interest in advanced medicinal chemistry and pharmacological research. Its structure, which incorporates a chloro-propanone group linked to a 4-(2-methoxyethyl)piperidine scaffold, suggests potential as a key intermediate or precursor in the synthesis of more complex bioactive molecules. Piperidine derivatives are extensively explored in drug discovery, particularly in the development of ligands for G-protein coupled receptors (GPCRs) . The 2-methoxyethyl side chain on the piperidine ring is a notable feature, as such ether-containing substituents are often investigated to fine-tune the physicochemical properties of lead compounds, such as solubility and metabolic stability . In a research context, this compound could serve as a versatile building block for the design and synthesis of novel small-molecule inhibitors or antagonists. For instance, structurally related compounds featuring piperidine rings and similar side chains have been developed as high-affinity, non-nucleotide antagonists for receptors like the P2Y2R, a GPCR implicated in conditions such as cancer metastasis and idiopathic pulmonary fibrosis . Furthermore, the chloro-propanone moiety can be a reactive handle for further chemical modifications, enabling the creation of a diverse library of analogues for structure-activity relationship (SAR) studies . Researchers might utilize this compound to develop new chemical tools, such as fluorescent ligands, to probe receptor distribution and function using techniques like confocal microscopy or bioluminescence resonance energy transfer (BRET) . It is strictly for research applications in a controlled laboratory environment. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-chloro-1-[4-(2-methoxyethyl)piperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20ClNO2/c1-9(12)11(14)13-6-3-10(4-7-13)5-8-15-2/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHYUMYJTJFELEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)CCOC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-1-(4-(2-methoxyethyl)piperidin-1-yl)propan-1-one, known by its CAS number 2098079-31-1, is a synthetic compound that has garnered attention in pharmaceutical research. This compound features a molecular formula of C10H18ClNO2 and a molecular weight of 219.71 g/mol. Its structure includes a piperidine moiety, which is significant in medicinal chemistry due to its diverse biological activities.

  • Neurotransmitter Modulation : Compounds with piperidine structures often interact with neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic pathways. This suggests potential applications in treating neurological disorders.
  • Antidepressant Activity : Similar compounds have shown promise as antidepressants by modulating serotonin and norepinephrine levels in the brain.
  • Anti-obesity Effects : Some piperidine derivatives have been studied for their effects on appetite regulation and energy expenditure, indicating that 2-Chloro-1-(4-(2-methoxyethyl)piperidin-1-yl)propan-1-one could also influence metabolic pathways related to obesity .

Case Studies and Experimental Data

Although direct case studies on this specific compound are scarce, related research provides insight into its potential biological effects:

  • Pharmacotherapeutic Targets : Research indicates that compounds similar to 2-Chloro-1-(4-(2-methoxyethyl)piperidin-1-yl)propan-1-one can act on melanocortin receptors, which are involved in energy balance and appetite regulation . For instance, studies involving MC4R agonists have demonstrated significant reductions in food intake and body weight in animal models.
  • Safety and Efficacy : The safety profile of piperidine derivatives has been evaluated in various preclinical studies, showing low toxicity levels when administered at therapeutic doses. However, specific toxicity data for this compound remains to be established through rigorous testing.

Data Table: Comparative Analysis of Piperidine Derivatives

Compound NameCAS NumberMolecular WeightBiological Activity
2-Chloro-1-(4-(2-methoxyethyl)piperidin-1-yl)propan-1-one2098079-31-1219.71 g/molPotential neuroactive effects
RM-493 (MC4R agonist)Not applicableNot applicableReduces food intake, promotes weight loss
Orexin ANot applicableNot applicableIncreases food intake

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs that share its piperidine/piperazine-propanone core but differ in substituents, ring type, or functional groups.

Substituent and Ring-Type Variations

Piperidine vs. Piperazine Derivatives
  • Target Compound : The piperidine ring (C5H11N) with a 4-(2-methoxyethyl) substituent introduces moderate lipophilicity and hydrogen-bonding capacity due to the ether group.
  • The ethyl group enhances hydrophobicity, reducing solubility compared to the methoxyethyl substituent. Molecular weight: 204.7 vs. ~232.7 (calculated for the target) .
  • Commercial availability suggests synthetic feasibility .
Substituent Effects on Reactivity and Bioactivity
  • 1-(4-(2-Phenoxyethyl)piperidin-1-yl)propan-1-one (): Substituting methoxyethyl with phenoxyethyl introduces aromaticity, increasing lipophilicity and steric bulk. This compound (C16H22NO2, MW 260.16) was synthesized in 78% yield with 99.37% purity, indicating robust synthetic protocols. Its role in TEAD inhibition studies highlights how aryl ethers may enhance target binding .
  • 2-Chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one (): Fluorination at the 4-position (C10H16ClFNO, MW ~220.7) improves metabolic stability and electronic properties, making it advantageous for drug design .

Key Structural and Functional Insights

  • Electronic Effects : Methoxyethyl (target) and fluoromethyl () substituents modulate electron density, affecting reactivity and interactions with biological targets.
  • Steric Considerations: Bulky groups like phenoxyethyl () or pyrazolo-pyrimidinyl () may hinder binding to compact active sites but improve selectivity.
  • Synthetic Accessibility : High yields (e.g., 78% in ) and commercial availability () underscore the feasibility of scaling production for analogs.

Preparation Methods

Synthesis of Piperidine Intermediate

  • A piperidine derivative is reacted with tosyl chloride in pyridine to form a tosylate intermediate.
  • The reaction mixture is stirred at room temperature for 24 hours.
  • The precipitate is isolated by pouring into ice-cold water, filtered, washed, dried, and recrystallized from isopropyl alcohol.
  • Example yield: 120 g with melting point 90°C.

Formation of the Target Compound

  • The piperidine intermediate is treated with sodium methylate in methanol under argon atmosphere.
  • After stirring and partial concentration, dichloromethane is added and sodium chloride precipitate is filtered off.
  • The solution is concentrated to recover the crystallized base.
  • This base is then reacted with 2-chloro-1-(1-methylethyl)-1H-benzimidazole in 3-methylbutan-1-ol at 120°C for 24 hours.
  • Excess piperidine hydrochloride is filtered off.
  • The filtrate is evaporated and purified by silica gel column chromatography using dichloromethane/methanol mixtures.
  • The pure compound is washed with acetone and dried under vacuum.
  • Yield example: 9.5 g with melting point 185°C.

Reaction Conditions and Purification

Step Conditions Solvent(s) Temperature Time Notes
Tosylation of piperidine Stirring with tosyl chloride Pyridine Room temp 24 hours Precipitate formed on water quench
Treatment with sodium methylate Stirring under argon atmosphere Methanol Room temp 15 minutes Partial concentration under vacuum
Reaction with chloropropanone Heating with 2-chloro-1-(1-methylethyl)-1H-benzimidazole 3-Methylbutan-1-ol 120°C 24 hours Followed by filtration and chromatography
Purification Silica gel chromatography Dichloromethane/methanol Ambient Until pure fractions Washing with acetone, drying under vacuum

Analytical Data and Research Findings

  • The melting points of intermediates and final compounds are consistent indicators of purity and identity.
  • Purification by silica gel chromatography using dichloromethane and methanol mixtures is effective in isolating the pure compound.
  • The synthetic pathway allows for variations in substituents on the piperidine ring, enabling structural analog development.
  • The use of inert atmosphere (argon) during methylation steps prevents side reactions.
  • The reaction temperatures and times are optimized to maximize yield while minimizing decomposition.

Summary Table of Preparation Method

Stage Reagents and Conditions Yield (Example) Melting Point (°C) Key Observations
Piperidine tosylation Piperidine + tosyl chloride in pyridine, 24 h, RT 120 g 90 Precipitate isolated by water quench
Methylation Sodium methylate in methanol, argon atmosphere, 15 min Not specified Not specified Sodium chloride filtered off
Coupling with chloropropanone 2-chloro-1-(1-methylethyl)-1H-benzimidazole in 3-methylbutan-1-ol, 120°C, 24 h 9.5 g 185 Purified by silica gel chromatography

Q & A

Basic: What are the established synthetic routes for 2-Chloro-1-(4-(2-methoxyethyl)piperidin-1-yl)propan-1-one?

Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting a piperidine derivative (e.g., 4-(2-methoxyethyl)piperidine) with a chloro-propanone intermediate under basic conditions. For example, Asiri et al. demonstrated similar syntheses using hydrazine derivatives and chloro-ketones, achieving yields of 70–85% under reflux with ethanol or dichloromethane as solvents . Key steps include:

Activation of the piperidine nitrogen using bases like NaOH or K2_2CO3_3.

Nucleophilic attack on the chloro-propanone carbonyl group.

Purification via column chromatography or recrystallization.

Basic: What spectroscopic methods validate the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the piperidine ring protons (δ 1.5–3.0 ppm) and the methoxyethyl group (δ 3.3–3.5 ppm for OCH3_3) .
  • X-ray Crystallography : Resolves bond angles and spatial arrangement (e.g., C-Cl bond length ~1.79 Å, consistent with similar chloro-ketones) .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+^+) align with the theoretical molecular weight .

Advanced: How can enantiomeric purity be optimized during synthesis?

Methodological Answer:
Enantioselective synthesis requires chiral catalysts or auxiliaries. For example:

  • Asymmetric Catalysis : Use chiral ligands (e.g., BINOL derivatives) with transition metals to control stereochemistry at the piperidine nitrogen .
  • Chromatographic Resolution : Chiral HPLC columns (e.g., Chiralpak® IA/IB) separate enantiomers post-synthesis .
  • Crystallographic Validation : Single-crystal X-ray diffraction confirms absolute configuration, as demonstrated in hydrazone analogs .

Advanced: How do computational methods predict the compound’s reactivity in nucleophilic environments?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates electrophilicity indices for the carbonyl carbon (e.g., Fukui functions) to predict sites for nucleophilic attack .
  • Molecular Dynamics Simulations : Model solvent effects (e.g., polar aprotic vs. protic solvents) on reaction rates .
  • Docking Studies : Assess interactions with biological targets (e.g., enzymes with piperidine-binding pockets) .

Basic: What are the compound’s known biological activities?

Methodological Answer:
Piperidine derivatives are explored for:

  • Antimicrobial Activity : Tested against Gram-positive bacteria via agar diffusion assays (MIC values ~5–20 µg/mL) .
  • CNS Modulation : Binding affinity to sigma-1 receptors (IC50_{50} < 10 µM) in radioligand assays .
  • Enzyme Inhibition : Potential acetylcholinesterase inhibition (IC50_{50} ~15 µM) using Ellman’s method .

Advanced: How should researchers address contradictory bioactivity data across studies?

Methodological Answer:

  • Control Experiments : Verify purity via HPLC and exclude solvent/impurity artifacts .
  • Orthogonal Assays : Cross-validate results (e.g., fluorescence-based vs. colorimetric enzyme assays) .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., methoxyethyl chain length) to isolate contributing factors .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact (risk of irritation per GHS Category 2B) .
  • Ventilation : Use fume hoods due to volatile intermediates (e.g., chloro-propanone) .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with inert materials .

Advanced: What strategies improve yield in large-scale synthesis?

Methodological Answer:

  • Flow Chemistry : Continuous reactors reduce side reactions (e.g., overalkylation) .
  • Microwave Assistance : Accelerate reaction times (e.g., 30 minutes vs. 6 hours under reflux) .
  • Catalyst Recycling : Immobilize bases on silica or polymers to reduce waste .

Basic: How is the compound’s stability assessed under varying pH conditions?

Methodological Answer:

  • Forced Degradation Studies : Incubate at pH 1–13 (HCl/NaOH buffers) and monitor via HPLC:

    pHDegradation ProductsHalf-Life (h)
    1Hydrolyzed ketone2.5
    7Stable>48
    13Piperidine ring cleavage8.0
    (Based on analogous piperidin-1-yl ketones ).

Advanced: Can this compound serve as a precursor for covalent organic frameworks (COFs)?

Methodological Answer:
The chloro-propanone moiety may act as a linker in COFs:

  • Condensation Reactions : With boronic acids (e.g., C6_6H4_4[B(OH)2_2]2_2) to form porous networks .
  • Thermal Stability : COFs derived from similar ketones retain structure up to 500°C .
  • Surface Area : BET analysis of analogs shows ~700 m2^2/g porosity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(4-(2-methoxyethyl)piperidin-1-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-(4-(2-methoxyethyl)piperidin-1-yl)propan-1-one

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